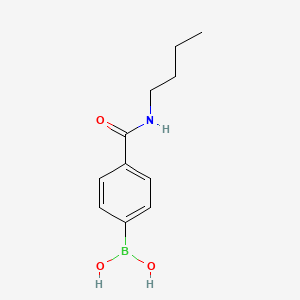

4-(Butylaminocarbonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

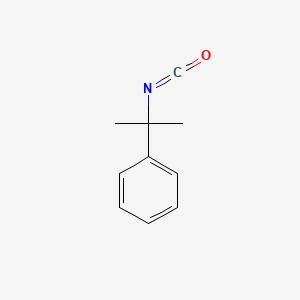

4-(Butylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

4-(Butylaminocarbonyl)phenylboronic acid plays a significant role as an intermediate in organic synthesis. Compounds of arylboronic acid, like 4-(2-(diethylamino)ethyl) phenylboronic acid, are valuable due to their low toxicity, good thermal stability, and insensitivity to water and air, showing potential in the market for further study (Zhang Da, 2015).

Biomedical Imaging and Therapy

In biomedical fields, derivatives of phenylboronic acid are used for imaging and therapy. For instance, a derivative synthesized for self-assembling into hydrophilic nanorods offers efficient imaging of sialic acids on living cells and is a candidate for photodynamic therapy (Li & Liu, 2021).

Polymer Science

Phenylboronic acid derivatives are utilized in the creation of dynamic gels. These gels exhibit reversible sol-gel phase transitions and self-healing properties, making them potential candidates for bioresponsive applications (Xu et al., 2011).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acid condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. It's also used in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings (Ferrier, 1972).

Gene Transfection

Modified phenylboronic acid, like phenylboronic acid-modified PEI, has shown to be more effective than unmodified PEI for gene delivery, enhancing gene delivery efficiency through improved DNA condensation ability and facilitating cell uptake (Peng et al., 2010).

Drug Delivery Systems

Phenylboronic acid-decorated polymeric nanomaterials are gaining attention for diagnostic and therapeutic applications. Their unique chemistry allows for forming reversible complexes with polyols, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles are being explored as potential antiviral therapeutics. These nanoparticles have shown promise in inhibiting the entry of viruses like Hepatitis C, offering a new approach to antiviral therapy with reduced cellular toxicity (Khanal et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(butylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXNMPMFCXGXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378360 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-48-2 |

Source

|

| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)